molecular formula C17H26N2O3S2 B2622512 1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2320582-70-3

1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2622512
CAS No.: 2320582-70-3
M. Wt: 370.53
InChI Key: MZLPYSGXRFEWFS-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the diazepane ring using 3-methoxybenzenesulfonyl chloride under basic conditions.

    Attachment of the Thianyl Group: The thianyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The diazepane ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thianyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane: can be compared with other diazepane derivatives such as:

Uniqueness

The presence of the thianyl group in this compound distinguishes it from other diazepane derivatives, potentially imparting unique chemical and biological properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S2/c1-22-16-4-2-5-17(14-16)24(20,21)19-9-3-8-18(10-11-19)15-6-12-23-13-7-15/h2,4-5,14-15H,3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLPYSGXRFEWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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